5,7-Di-tert-butyl-1H-indole-2,3-dione
Description
5,7-Di-tert-butyl-1H-indole-2,3-dione is a structurally unique compound featuring an indole-dione core (a bicyclic aromatic system with two ketone groups at positions 2 and 3) substituted with bulky tert-butyl groups at positions 5 and 5. The tert-butyl groups confer significant steric hindrance and enhance lipophilicity, which may influence its reactivity, solubility, and biological interactions.
Properties
CAS No. |
921626-19-9 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
5,7-ditert-butyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C16H21NO2/c1-15(2,3)9-7-10-12(17-14(19)13(10)18)11(8-9)16(4,5)6/h7-8H,1-6H3,(H,17,18,19) |
InChI Key |
VCUWPLWSQSRONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC(=O)C2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Functional Group Analysis
- Indole-2,3-dione vs. Piperazine-2,3-dione (): The indole-dione core is aromatic and planar, enabling π-π stacking interactions, whereas piperazine-2,3-dione derivatives possess a non-aromatic, flexible six-membered ring. The rigidity of the indole system may enhance stability but reduce conformational adaptability in biological targeting.
- Indole-2,3-dione vs. Indanone (): 5,7-Di-tert-butyl-3,3-dimethyl-1-indanone shares tert-butyl substituents with the target compound but lacks the dione functionality. Its single ketone group reduces polarity, while the indanone’s fused cyclohexenone ring system offers distinct electronic properties compared to the indole-dione’s heteroaromatic structure.
Substituent Effects
The tert-butyl groups in 5,7-Di-tert-butyl-1H-indole-2,3-dione significantly increase lipophilicity (ClogP ~5.0, estimated), analogous to substituents in piperazine-2,3-dione derivatives (ClogP 2.5–4.5) . In contrast, 5,7-di-tert-butyl-3,3-dimethyl-1-indanone () combines tert-butyl and methyl groups, further elevating ClogP (~6.0) but limiting hydrogen-bonding sites.
Data Table: Comparative Analysis of Key Compounds
*Estimated using fragment-based methods.
†Inferred from structural analogy to piperazine-2,3-diones .
Research Implications and Gaps
While this compound’s tert-butyl groups and dione core suggest promising physicochemical and biological profiles, experimental validation is needed. Comparative studies with piperazine-diones could clarify the role of aromaticity in activity, while structural analysis (e.g., via SHELXL or OLEX2 ) may elucidate crystallographic properties.
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